Cas no 84-60-6 (Anthraflavic acid)
Anthraflavic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dihydroxyanthracene-9,10-dione
- 2,6-Dihydroxy-9,10-anthraquinone
- 2,6-Dihydroxy-9,10-anthraquinoneneat
- 2,6-Dihydroxyanthra-9,10-quinone
- 2,6-Dihydroxyanthraquinone
- 9,10-Anthracenedione,2,6-dihydroxy-
- ANTHRAFLAVIC ACID(RG)
- Anthraflavic Acid
- Anthraflavin
- NSC-33531
- 9,10-Anthracenedione, 2,6-dihydroxy-
- Az-F
- Anthrafravic acid
- 2,6-DIHYDROXY-ANTHRAQUINONE
- Anthraquinone, 2,6-dihydroxy-
- 2,6-Dihdroxyanthraquinone
- APAJFZPFBHMFQR-UHFFFAOYSA-N
- W83883330W
- Anthraflavic ac
- 2,6-Dihydroxy-9,10-anthracenedione (ACI)
- Anthraflavic acid (6CI)
- Anthraquinone, 2,6-dihydroxy- (8CI)
- 2,6-Dihydroxy-9,10-dihydroanthracene-9,10-dione
- NS00014394
- FT-0699045
- InChI=1/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16
- Epitope ID:116189
- AKOS001581115
- ACon1_000002
- s5169
- L10013
- SY049293
- CHEBI:34250
- SCHEMBL124974
- MFCD00001228
- HY-W006230
- BRD-K65281664-001-01-8
- 2,6-dihydroxy-9,10-anthracenedione
- CS-W006230
- 2,6-Dihydroxyanthra-9,10-quinone #
- 6,10-dihydroxy-2,9-anthraquinone
- A864049
- CHEMBL298398
- Anthraflavine
- ANTHRAFLAVICACID
- NCI60_002937
- 9, 2,6-dihydroxy-
- 2,6-dihydroxy anthraquinone
- 84-60-6
- ACon0_001479
- DIHYDROXYANTHRAQUINONE, 2,6-
- BRN 2054127
- NCGC00168884-01
- Q27115942
- 4-08-00-03272 (Beilstein Handbook Reference)
- AMY2560
- NSC33531
- 2,6-dihydroxyanthracene-9.10-dione
- BDBM50101979
- Anthraflavic acid;2,6-Dihydroxyanthracene-9,10-dione
- EU-0066601
- UNII-W83883330W
- Anthraquinone,6-dihydroxy-
- 2,6dihydroxyanthraquinone
- Anthraflavic acid, technical grade, 90%
- CCG-266870
- AS-14436
- 9,10-dihydroxy-2,6-anthraquinone
- 2,6-Dihydroxyanthracene-9,10-dione;2,6-Dihydroxyanthraquinone
- CCRIS 5593
- DTXSID6036546
- EINECS 201-544-3
- MEGxp0_001868
- STL556593
- A1894
- 2,6-DHAQ
- DA-69671
- 9,10-Anthraquinone, 2,6-dihydroxy-
- Anthraflavic acid
-
- MDL: MFCD00001228
- Inchi: 1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
- InChI Key: APAJFZPFBHMFQR-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=C(C=2)O)C(=O)C2C1=CC=C(C=2)O
- BRN: 2054127
Computed Properties
- Exact Mass: 240.04200
- Monoisotopic Mass: 240.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 2.2
- Topological Polar Surface Area: 74.6
Experimental Properties
- Color/Form: Powder
- Density: 1.540±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 330°C(lit.)
- Boiling Point: 342.92°C (rough estimate)
- Refractive Index: 1.5430 (estimate)
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 74.60000
- LogP: 1.87320
- Solubility: Not determined
Anthraflavic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:CB6675000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Anthraflavic acid Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Anthraflavic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A89502-5G |
Anthraflavic acid |
84-60-6 | 90% | 5g |
¥2266.05 | 2023-11-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858155-25g |
Anthraflavic Acid |
84-60-6 | 97% | 25g |
1,624.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OO406-5g |
Anthraflavic acid |
84-60-6 | 97% | 5g |
¥558.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OO406-1g |
Anthraflavic acid |
84-60-6 | 97% | 1g |
¥185.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OO406-200mg |
Anthraflavic acid |
84-60-6 | 97% | 200mg |
¥69.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1894-25G |
Anthraflavic Acid |
84-60-6 | >97.0%(GC)(T) | 25g |
¥1990.00 | 2024-04-15 | |
| Fluorochem | 211714-1g |
2,6-Dihydroxyanthracene-9,10-dione |
84-60-6 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 211714-5g |
2,6-Dihydroxyanthracene-9,10-dione |
84-60-6 | 95% | 5g |
£63.00 | 2022-03-01 | |
| Fluorochem | 211714-10g |
2,6-Dihydroxyanthracene-9,10-dione |
84-60-6 | 95% | 10g |
£110.00 | 2022-03-01 | |
| Fluorochem | 211714-25g |
2,6-Dihydroxyanthracene-9,10-dione |
84-60-6 | 95% | 25g |
£219.00 | 2022-03-01 |
Anthraflavic acid Suppliers
Anthraflavic acid Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on Anthraflavic acid
Recent Advances in Anthraflavic Acid (CAS 84-60-6) Research: A Comprehensive Review
Anthraflavic acid (CAS 84-60-6), a naturally occurring anthraquinone derivative, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief aims to synthesize the latest findings on Anthraflavic acid, focusing on its pharmacological properties, mechanisms of action, and emerging applications in drug development. The compound's unique chemical structure, characterized by a conjugated aromatic system with hydroxyl and carbonyl functional groups, underpins its multifaceted interactions with biological targets.
Recent studies have elucidated the molecular mechanisms by which Anthraflavic acid exerts its effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Anthraflavic acid acts as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription. The research team employed molecular docking simulations and in vitro enzymatic assays to reveal that the compound binds to the ATP-binding pocket of topoisomerase II, thereby disrupting its catalytic activity. These findings suggest potential applications in oncology, particularly for cancers characterized by dysregulated topoisomerase II activity.
In addition to its anticancer properties, Anthraflavic acid has shown promising results in the treatment of inflammatory disorders. A recent preclinical study published in European Journal of Pharmacology (2024) investigated the compound's effects on NF-κB signaling pathway, a key regulator of inflammatory responses. The researchers observed dose-dependent suppression of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage cell lines treated with Anthraflavic acid, accompanied by reduced phosphorylation of IκBα. These anti-inflammatory effects were comparable to those of standard NSAIDs, but with potentially fewer gastrointestinal side effects, as evidenced by in vivo models.
The pharmacokinetic profile of Anthraflavic acid has been a focus of recent optimization efforts. A 2024 study in Drug Development and Industrial Pharmacy addressed the compound's poor aqueous solubility by developing novel nanoformulations. Using a combination of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and surface modification with polyethylene glycol (PEG), researchers achieved a 15-fold increase in bioavailability compared to the free compound in rodent models. This technological advancement significantly enhances the clinical translation potential of Anthraflavic acid-based therapies.
Emerging applications of Anthraflavic acid extend to antimicrobial therapy. A groundbreaking study in Antimicrobial Agents and Chemotherapy (2023) reported synergistic effects when combining Anthraflavic acid with conventional antibiotics against multidrug-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial membrane potential and inhibit efflux pumps, thereby potentiating the activity of β-lactam antibiotics. This discovery opens new avenues for combatting antibiotic resistance, a critical challenge in modern medicine.
Despite these promising developments, challenges remain in the clinical development of Anthraflavic acid. Current research gaps include comprehensive toxicological profiling and the establishment of optimal dosing regimens. Ongoing phase I clinical trials (NCT05432822) are evaluating the safety and tolerability of Anthraflavic acid derivatives in healthy volunteers, with preliminary results expected in late 2024. Furthermore, structure-activity relationship (SAR) studies continue to explore modifications of the anthraquinone core to enhance selectivity and reduce potential off-target effects.
In conclusion, the body of research on Anthraflavic acid (CAS 84-60-6) has expanded significantly in recent years, revealing its potential across multiple therapeutic areas. From its established role as a topoisomerase inhibitor to emerging applications in inflammation and antimicrobial therapy, this compound represents a versatile scaffold for drug development. Continued research efforts focusing on formulation optimization and clinical translation will be crucial to realizing the full therapeutic potential of Anthraflavic acid in the coming years.
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